
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate is an organic compound with the molecular formula C10H15NO2S. It belongs to the class of 4,5-disubstituted thiazoles, which are compounds containing a thiazole ring substituted at positions 4 and 5 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate typically involves the esterification of 2-(4-Methyl-5-thiazolyl)ethanol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the flavor and fragrance industry due to its unique aroma profile
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate can be compared with other similar compounds, such as:
2-(4-Methyl-5-thiazolyl)ethyl butyrate: This compound has a similar structure but with a butyrate group instead of an isobutyrate group.
2-(4-Methyl-5-thiazolyl)ethyl acetate: This compound has an acetate group, which may result in different chemical and biological properties.
2-(4-Methyl-5-thiazolyl)ethyl propionate: This compound has a propionate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
324742-95-2 |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2-methylpropanoate |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)11-6-14-9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
XFOARQASJMBHPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCOC(=O)C(C)C |
Dichte |
1.102-1.108 |
Physikalische Beschreibung |
Colourless to yellow liquid; Roasted nutty aroma |
Löslichkeit |
Soluble in non-polar solvents; slightly soluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)

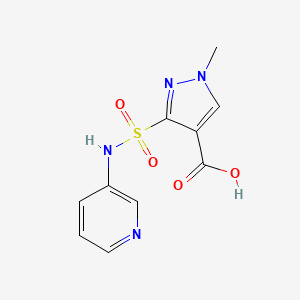
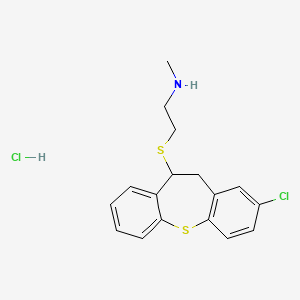
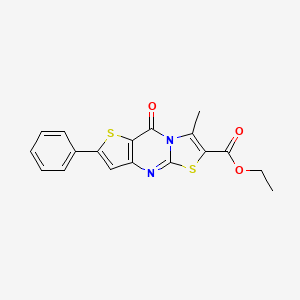
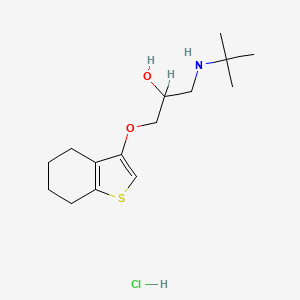
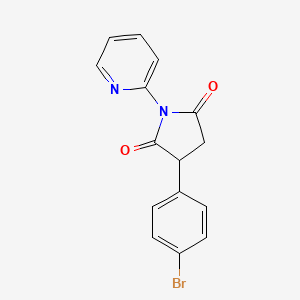
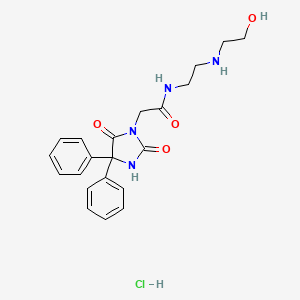
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)



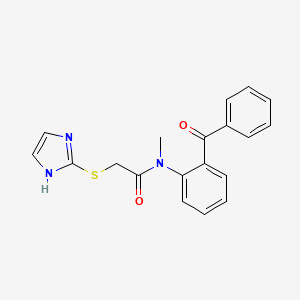
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
